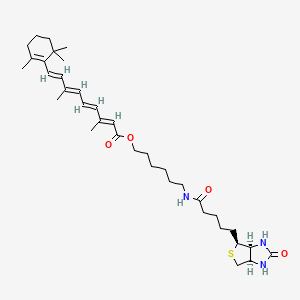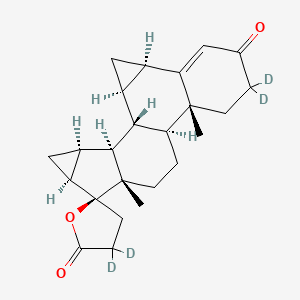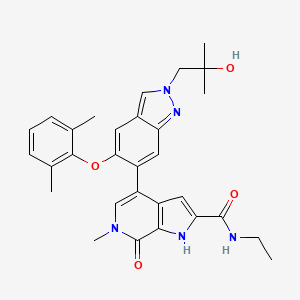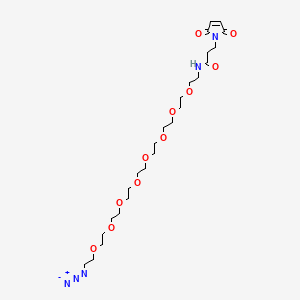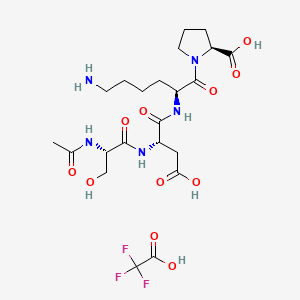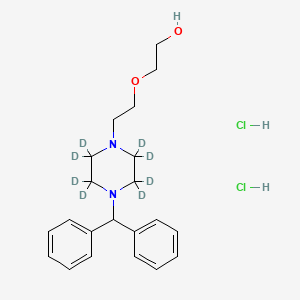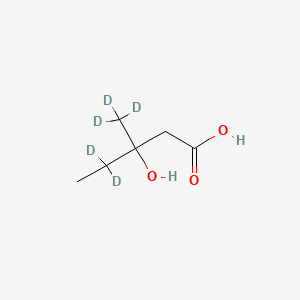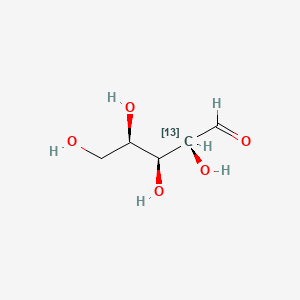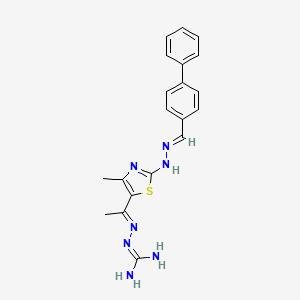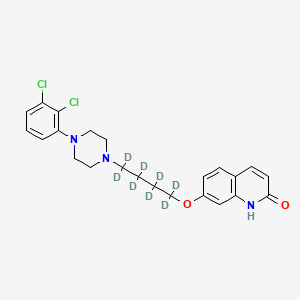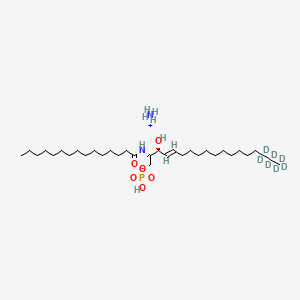
C15 Ceramide-1-phosphate-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C15 Ceramide-1-phosphate-d7 is a deuterated derivative of C15 Ceramide-1-phosphate. Ceramide-1-phosphate is a bioactive sphingolipid, which is a metabolite of ceramide obtained by the phosphorylation of ceramide by ceramide kinase . This compound plays a significant role in regulating apoptosis and cell proliferation, and is involved in various cellular processes such as phagocytosis and macrophage chemotaxis .
准备方法
Synthetic Routes and Reaction Conditions
C15 Ceramide-1-phosphate-d7 is synthesized through the phosphorylation of C15 Ceramide-d7. The synthesis involves the use of ceramide kinase to phosphorylate the ceramide . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful phosphorylation of the ceramide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced biotechnological methods. The process includes the extraction of ceramide from natural sources, followed by its deuteration and subsequent phosphorylation. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
化学反应分析
Types of Reactions
C15 Ceramide-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally require controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have different biological activities and applications .
科学研究应用
C15 Ceramide-1-phosphate-d7 has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in mass spectrometry to measure ceramide levels in biological samples.
Medicine: It is used in research related to metabolic disorders, cancer, and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics due to its bioactive properties.
作用机制
C15 Ceramide-1-phosphate-d7 exerts its effects through various molecular targets and pathways. It acts as a second messenger in cellular signaling pathways, promoting cell survival and proliferation. It also stimulates macrophage chemotaxis through specific plasma membrane receptors coupled to Gi proteins . Additionally, it has pro-inflammatory activity by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .
相似化合物的比较
Similar Compounds
C15 Ceramide-d7: A deuterated derivative of C15 Ceramide, used as a standard in mass spectrometry.
C16 Ceramide: Another ceramide derivative with similar biological activities.
C18 Ceramide: A ceramide derivative with longer acyl chains, used in various biological studies.
Uniqueness
C15 Ceramide-1-phosphate-d7 is unique due to its deuterated nature, which makes it an ideal standard for mass spectrometry. Its bioactive properties, including its role in apoptosis, cell proliferation, and inflammation, make it a valuable compound in scientific research .
属性
分子式 |
C33H69N2O6P |
|---|---|
分子量 |
627.9 g/mol |
IUPAC 名称 |
azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |
InChI 键 |
GXIXNMIIJBAQTF-QHKXSBLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
